N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(trifluoromethyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring and a branched alkyl chain containing a furan-2-yl moiety, a hydroxyl group, and a methyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the furan ring may contribute to π-π interactions in biological systems.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4S/c1-14(20,9-12-5-3-7-23-12)10-19-24(21,22)13-6-2-4-11(8-13)15(16,17)18/h2-8,19-20H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAFQUAQNRKFLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pharmacological Inhibitors of COL3A1 (Benzenesulfonamide Derivatives)
identifies several benzenesulfonamide-based inhibitors of COL3A1, a gene implicated in cancer metastasis.
Key Observations :
Pesticidal and Agrochemical Benzenesulfonamides
lists benzenesulfonamides used as pesticides, providing a contrasting functional context:
Key Differences :
- Pesticidal compounds prioritize halogenated (e.g., chloro) or ether-linked substituents for environmental stability and broad-spectrum activity.
- The target compound’s hydroxy and methyl groups suggest a design optimized for mammalian bioavailability rather than environmental persistence.
Perfluorinated Benzenesulfonamides (Environmental and Industrial Context)
highlights perfluorinated benzenesulfonamides with extensive fluorination, often used in industrial applications:
Key Contrasts :
- Industrial perfluorinated analogs exhibit extreme fluorination for non-stick or surfactant properties, whereas the target compound’s single CF₃ group balances lipophilicity and metabolic clearance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
